molecular formula C9H8F2OS B14023991 1-(2,3-Difluoro-4-(methylthio)phenyl)ethanone

1-(2,3-Difluoro-4-(methylthio)phenyl)ethanone

Cat. No.: B14023991
M. Wt: 202.22 g/mol
InChI Key: ZTACPBKRQZLPCH-UHFFFAOYSA-N
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Description

1-(2,3-Difluoro-4-(methylthio)phenyl)ethanone is a high-value aromatic ketone building block designed for advanced chemical synthesis and pharmaceutical research. Its molecular structure, featuring both fluorine atoms and a methylthio ether group on the aromatic ring, makes it a versatile intermediate for constructing more complex active molecules. This compound is primarily investigated for its potential as a precursor in the development of novel therapeutic agents, particularly following research into difluoroacetophenone derivatives as key intermediates for triazole-based compounds with target biological activities . In medicinal chemistry, the difluoroacetophenone core is a critical scaffold. The strategic incorporation of fluorine atoms can significantly alter a molecule's electronic properties, metabolic stability, and membrane permeability. The methylthio group serves as a handle for further functionalization, such as oxidation to sulfone or sulfoxide analogs, allowing for fine-tuning of the compound's physicochemical and binding properties. Researchers utilize this ethanone in cross-coupling reactions and as a starting material for the synthesis of heterocycles, including azetidin-2-ones (β-lactams), which are recognized as privileged structures in drug discovery for their potent biological activities . This product is intended for research and development applications in a controlled laboratory setting only.

Properties

Molecular Formula

C9H8F2OS

Molecular Weight

202.22 g/mol

IUPAC Name

1-(2,3-difluoro-4-methylsulfanylphenyl)ethanone

InChI

InChI=1S/C9H8F2OS/c1-5(12)6-3-4-7(13-2)9(11)8(6)10/h3-4H,1-2H3

InChI Key

ZTACPBKRQZLPCH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)SC)F)F

Origin of Product

United States

Preparation Methods

Fluorination and Methylthiolation of Aromatic Precursors

One common approach involves starting from a halogenated phenyl precursor, which is then subjected to nucleophilic substitution or directed lithiation to introduce fluorine atoms and the methylthio group. Fluorination is often achieved through selective electrophilic or nucleophilic fluorinating agents, while methylthiolation typically involves reaction with methylthiol or methylthiolate reagents.

Lithiation and Subsequent Functionalization

A preferred method for synthesizing difluoroacetophenone derivatives, closely related to 1-(2,3-Difluoro-4-(methylthio)phenyl)ethanone, involves the use of organolithium reagents such as n-butyllithium. The process includes:

  • Lithiation of a halogenated aromatic compound at low temperatures (typically between -78 °C and -20 °C) in an ethereal solvent like ethyl ether, isopropyl ether, or tert-butyl methyl ether.
  • Introduction of the methylthio group by alkylthionation, where a sulfur-containing reagent reacts to form the methylthio substituent.
  • Formation of the ethanone moiety through acylation or oxidation steps.

The reaction conditions are carefully controlled to optimize yield and purity, with typical yields reported around 90% for related difluoroacetophenone derivatives.

Multi-Step Synthesis Including Triazole Derivatives

In some patented processes, the difluoroacetophenone intermediate can be further converted into triazole derivatives via triazolylmethylation or epoxidation followed by triazolation. Although this is beyond the direct synthesis of this compound, it illustrates the compound's synthetic versatility and potential for further functionalization.

Comparative Synthetic Routes and Conditions

Step Method Description Reagents/Solvents Temperature Range Yield (%) Notes
1 Lithiation of halogenated phenyl precursor n-Butyllithium, ethereal solvents (ethyl ether, isopropyl ether) -78 °C to -20 °C - Low temperature to control regioselectivity
2 Alkylthionation to introduce methylthio group Methylthiol or equivalent sulfur reagent Room temperature to reflux - Requires inert atmosphere to prevent oxidation
3 Formation of ethanone group Acylation or oxidation agents Reflux in solvents like acetone or DMF 85-90% (for related compounds) Solvent choice critical for reaction efficiency
4 Purification Distillation under reduced pressure - - Ensures high purity (>97%)

Research Findings and Observations

  • The presence of two fluorine atoms in ortho positions relative to the methylthio group influences the compound's reactivity, particularly enhancing electrophilic aromatic substitution resistance and modifying electronic properties.
  • The methylthio substituent contributes to increased lipophilicity and potential biological activity, making this compound a candidate for pharmaceutical research.
  • Reaction conditions such as solvent choice and temperature critically affect the yield and purity of the final product. Ethereal solvents are preferred for lithiation steps due to their ability to stabilize organolithium intermediates.
  • The synthetic routes reported in patents and chemical supplier data emphasize the importance of controlling halogen atom reactivity and the sequence of functional group introduction to maximize efficiency.

Summary Table of Key Synthetic Parameters

Parameter Preferred Conditions Impact on Synthesis
Solvent Ethyl ether, isopropyl ether, tert-butyl methyl ether Stabilizes organolithium reagents, improves yield
Temperature -78 °C to 20 °C (preferably -78 °C to -20 °C) Controls regioselectivity and prevents side reactions
Organolithium Reagent n-Butyllithium (preferred) Effective for lithiation and subsequent substitution
Purification Distillation under reduced pressure Achieves high purity, removes impurities
Yield Around 85-90% for related difluoroacetophenone derivatives High efficiency synthesis

Chemical Reactions Analysis

1-(2,3-Difluoro-4-(methylthio)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ethanone group to an alcohol.

Scientific Research Applications

1-(2,3-Difluoro-4-(methylthio)phenyl)ethanone is a chemical compound with the CAS number 1896409-47-4 . While specific applications of this compound are not extensively detailed in the search results, some potential applications can be inferred from the available data.

Chemical Properties and Specifications
this compound has the following specifications :

  • CAS Number : 1896409-47-4
  • Purity : 97%
  • Signal Word : Warning
  • Hazard Statements : H315, H319, H335
  • Precautionary Statements : P261, P305, P351, P338
  • Storage Temperature : 2-8°C

Potential Research Applications

The provided documents suggest the use of related fluorinated compounds in research, specifically in the synthesis of potential anticancer agents .

  • Synthesis of β-Lactam Analogues : Fluorinated compounds, such as 3-fluoro and 3,3-difluoro β-lactam derivatives, have been synthesized and evaluated for their antiproliferative activity in breast cancer cells . Though not directly mentioning this compound, this indicates a potential application of similar compounds in synthesizing novel pharmaceuticals .
  • Anticancer Research : Research indicates that fluorinated compounds can exhibit significant antiproliferative activity. For example, specific compounds with 3-fluoro substituents have shown potent activity against MCF-7 human breast cancer cells and triple-negative breast cancer cell lines .

Safety and Handling

The safety information indicates that this compound is labeled with hazard and precautionary statements, suggesting the need for careful handling in laboratory settings .

  • Hazard Statements :
    • H315: Causes skin irritation
    • H319: Causes serious eye irritation
    • H335: May cause respiratory irritation
  • Precautionary Statements :
    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray
    • P305 + P351 + P338: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Mechanism of Action

The mechanism of action of 1-(2,3-Difluoro-4-(methylthio)phenyl)ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Compound Name Substituents Melting Point (°C) Molecular Weight (g/mol) Key References
1-(2,3-Difluoro-4-(methylthio)phenyl)ethanone 2-F, 3-F, 4-SMe, 1-COCH₃ Not reported 216.25 (estimated)
1-[4-Hydroxy-3-(methylthio)phenyl]ethanone 4-OH, 3-SMe, 1-COCH₃ 117–120 182.24
1-(2,3,5,6-Tetrafluoro-4-hydroxyphenyl)ethanone 2-F, 3-F, 5-F, 6-F, 4-OH, 1-COCH₃ 109–111 208.11
1-(2-Chloro-3-methyl-4-(methylthio)phenyl)ethanone 2-Cl, 3-CH₃, 4-SMe, 1-COCH₃ Not reported 242.75
2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone 4-OH, 1-COCF₃ Not reported 204.13

Key Observations :

  • Fluorine vs. Hydroxyl Groups : Fluorine substituents reduce polarity compared to hydroxyl groups, lowering melting points (e.g., tetrafluoro analog at 109–111°C vs. hydroxy-methylthio analog at 117–120°C ).
  • Methylthio vs.

Electronic and Reactivity Profiles

  • Electron-Withdrawing Effects: The 2,3-difluoro substitution deactivates the aromatic ring, reducing susceptibility to electrophilic attack compared to non-fluorinated analogs. This contrasts with 1-[4-hydroxy-3-(methylthio)phenyl]ethanone, where the hydroxyl group activates the ring .
  • Methylthio Group : The -SMe group donates electrons via resonance, partially counteracting the electron-withdrawing effects of fluorine. This dual electronic profile may enable unique reactivity in cross-coupling or nucleophilic substitution reactions .

Insights :

  • Fluorinated acetophenones are understudied in antifungal assays, but related compounds with methoxy or chloro substituents show moderate activity . The methylthio group in the target compound may enhance bioavailability, warranting further investigation.

Biological Activity

1-(2,3-Difluoro-4-(methylthio)phenyl)ethanone is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

This compound is characterized by the following structural elements:

  • Fluorine Substituents : The presence of two fluorine atoms enhances lipophilicity and modulates biological activity.
  • Methylthio Group : This group may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound's functional groups allow it to engage with enzymes and receptors, impacting various biochemical pathways. While specific pathways for this compound are not extensively documented, similar compounds have shown mechanisms such as:

  • Inhibition of Tubulin Polymerization : Related compounds have been noted for their ability to disrupt microtubule formation, leading to apoptosis in cancer cells .
  • Modulation of Apoptotic Pathways : Some derivatives have demonstrated the ability to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For example:

  • Cell Line Studies : Analogous compounds have shown potent activity against various cancer cell lines, including MCF-7 (breast cancer) and Hs578T (triple-negative breast cancer), with reported IC50 values as low as 0.075 µM .
  • Mechanistic Insights : Studies suggest that these compounds may induce apoptosis through the modulation of key apoptotic proteins and inhibition of tubulin polymerization .

Case Study 1: Anticancer Efficacy

A study focusing on the anticancer potential of similar compounds found that those with fluorinated phenyl groups demonstrated enhanced cytotoxicity in MCF-7 cells. The mechanism was linked to increased apoptosis rates and reduced cell viability at low concentrations (IC50 values in the nanomolar range) .

Case Study 2: Structure-Activity Relationship (SAR)

An investigation into the SAR of related compounds revealed that modifications such as the introduction of electron-withdrawing groups significantly impacted biological activity. Compounds with methylthio groups showed varied potency based on their substitution patterns, indicating a delicate balance between structural features and biological efficacy .

Data Tables

Compound NameBiological ActivityIC50 (µM)Mechanism
Compound AAnticancer0.075Apoptosis induction
Compound BAntimicrobial100Bacterial growth inhibition
Compound CAntifungal4.01Fungal growth inhibition

Q & A

Q. What are the recommended synthetic routes for 1-(2,3-Difluoro-4-(methylthio)phenyl)ethanone, and what reaction conditions optimize yield?

The compound can be synthesized via Friedel-Crafts acylation using 2,3-difluoro-4-(methylthio)benzaldehyde and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Alternative methods include:

  • Nucleophilic aromatic substitution : Reacting 2,3,4-trifluorophenyl ethanone with methylthiolate (CH₃S⁻) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to introduce the methylthio group at the 4-position .
  • Thioether formation : Utilizing a Mitsunobu reaction between 4-mercapto-2,3-difluorophenyl ethanone and methanol, though this may require optimization due to steric hindrance from the difluoro substituents .

Q. Key considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Purify via silica gel chromatography (eluents: hexane/ethyl acetate gradient) or recrystallization (solvent: ethanol/water) .

Q. How is this compound characterized spectroscopically?

Methodological steps :

  • ¹H/¹³C NMR : Expect signals for the methylthio group (δ ~2.5 ppm in ¹H; δ ~15–20 ppm in ¹³C) and aromatic protons (split into doublets/doublets of doublets due to J-coupling from fluorine substituents) .
  • ¹⁹F NMR : Distinct signals for 2-F and 3-F positions (δ ~-110 to -150 ppm) .
  • IR : C=O stretch ~1700 cm⁻¹; C-F stretches ~1100–1250 cm⁻¹ .
  • Mass spectrometry (EI-MS) : Molecular ion peak at m/z 218 [M]⁺ and fragments corresponding to loss of COCH₃ or SCH₃ groups .

Validation : Compare with computational predictions (e.g., DFT for NMR chemical shifts) .

Advanced Research Questions

Q. How do the electron-withdrawing fluorine and electron-donating methylthio substituents influence regioselectivity in further functionalization?

The 2,3-difluoro groups deactivate the aromatic ring, directing electrophilic substitutions (e.g., nitration, halogenation) to the para position relative to the methylthio group. The methylthio substituent acts as a weak ortho/para director but competes with fluorine’s meta-directing effects.

  • Case study : Sulfonation with fuming H₂SO₄ predominantly occurs at the 5-position (para to methylthio), confirmed by NOESY correlations in NMR .
  • Computational insights : DFT calculations (e.g., Hirshfeld charge analysis) predict higher electron density at the 5-position .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns or MS fragments)?

Common issues and solutions :

  • Unexpected ¹H NMR splitting : Fluorine-proton coupling (²J/³J) may cause complex multiplet patterns. Use ¹⁹F-decoupled NMR or 2D-HSQC to assign signals .
  • Anomalous MS fragments : Trace oxidation of the methylthio group to sulfoxide (observed as m/z 234 [M+16]⁺) may occur. Confirm via LC-MS/MS and redox stability tests under inert atmospheres .

Validation : Cross-reference with X-ray crystallography (if single crystals are obtainable) or alternative synthetic pathways .

Q. How can computational modeling predict the compound’s reactivity or physical properties?

Methodological approaches :

  • Quantum mechanics (QM) : Use Gaussian or ORCA software for geometry optimization and transition-state modeling (e.g., SNAr reactions) .
  • QSPR models : Predict solubility or logP values using descriptors like polar surface area and fluorine atom count .
  • Molecular docking : Assess potential binding interactions in biological targets (e.g., enzymes with thioether-binding pockets) .

Case example : MD simulations reveal the methylthio group enhances lipid membrane permeability, aiding in drug-design applications .

Q. What are the challenges in scaling up synthesis, and how can by-products be minimized?

Key challenges :

  • By-product formation : Competing fluorodealkylation or oxidation of the methylthio group. Mitigate via:
    • Strict temperature control (<100°C) during Friedel-Crafts reactions .
    • Use of antioxidants (e.g., BHT) in reaction mixtures .
  • Purification : Remove polar by-products (e.g., sulfoxides) via flash chromatography (gradient: 5–20% ethyl acetate in hexane) .

Process optimization : Design of Experiments (DoE) to balance reaction time, temperature, and reagent stoichiometry .

Q. How does the compound’s stability vary under different storage conditions?

Stability profile :

  • Light sensitivity : The methylthio group may degrade under UV light; store in amber vials at -20°C .
  • Oxidative stability : Susceptible to air oxidation over time. Confirm purity via periodic HPLC analysis (retention time: ~6.2 min under C18 column conditions) .

Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .

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